(2Z)-2-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with benzo[b]thiophen-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium hypochlorite to form epoxides and sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in aqueous solution, adjusted to various pH levels.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides, sulfoxides, and isomeric sulfoxide epoxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with cellular targets, leading to various biological effects. The compound can form hydrogen bonds and halogen bonds, which play a key role in its self-assembly and interaction with biomolecules . In cancer cells, it induces cytotoxicity by disrupting cellular processes and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines: These compounds share a similar benzylidene moiety and exhibit cytotoxic activity against tumor cells.
Uniqueness
(2Z)-2-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific structural features, such as the presence of both hydroxy and methoxy groups on the benzylidene moiety
Properties
Molecular Formula |
C16H12O3S |
---|---|
Molecular Weight |
284.3g/mol |
IUPAC Name |
(2Z)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C16H12O3S/c1-19-12-7-4-5-10(15(12)17)9-14-16(18)11-6-2-3-8-13(11)20-14/h2-9,17H,1H3/b14-9- |
InChI Key |
WSIVUFUSCUFAPO-ZROIWOOFSA-N |
SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)C3=CC=CC=C3S2 |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.